Pentafluoroaniline
Overview
Description
Synthesis Analysis
The synthesis of pentafluoroaniline has been explored through various chemical routes. One method involves the decarbonylation of pentafluoroformanilide with hot calcium oxide, leading to the formation of pentafluoroaniline. This process highlights the compound's preparation from ethyl formate and the monosodium salt of pentafluoroaniline, showcasing its synthetic accessibility (Banks, Haszeldine, & Willoughby, 1975).
Molecular Structure Analysis
Pentafluoroaniline's molecular structure is influenced by the strong electron-withdrawing effects of the fluorine atoms, which significantly affect its reactivity and interaction with other molecules. This electronic effect is evident in the synthesis and acidity studies of pentakis(trifluoromethyl) derivatives, where the pentafluoroaniline serves as a precursor for creating highly electron-deficient and sterically crowded groups, facilitating the design of novel stable molecules with unique properties (Kütt et al., 2008).
Chemical Reactions and Properties
Pentafluoroaniline undergoes various chemical reactions that highlight its reactivity and utility in organic synthesis. For instance, its oxidation by aqueous sodium hypochlorite under phase-transfer conditions yields several complex compounds, including decafluoroazobenzene and N-chloro-N′-(pentafluorophenyl)-2,3,5,6-tetrafluorobenzo-1,4-quinone di-imine. These reactions showcase pentafluoroaniline's role in forming structurally diverse and functionally rich compounds (Deadman et al., 1989).
Physical Properties Analysis
The physical properties of pentafluoroaniline and its derivatives are profoundly influenced by the fluorine atoms. These properties include high thermal and chemical stability, which are essential for applications in materials science and organic electronics. For example, perfluoropentacene, synthesized from pentafluoroaniline derivatives, exhibits high electron mobility and stable p-n junctions in organic field-effect transistors (OFETs), demonstrating the impact of fluorination on enhancing the performance of organic semiconductors (Sakamoto et al., 2004).
Chemical Properties Analysis
The chemical properties of pentafluoroaniline, such as its reactivity and interaction with other molecules, are central to its applications in synthesis and materials development. The compound's ability to participate in C-H borylation reactions, leading to the formation of borylated products, showcases its versatility in introducing boron-containing groups into aromatic systems. This reactivity is valuable for creating compounds with novel properties for further chemical transformations (Sasaki et al., 2014).
Scientific Research Applications
Preparation of Pentafluorophenylammonium Triflate
- Application Summary : Pentafluoroaniline is used in the preparation of pentafluorophenylammonium triflate . This compound is an efficient catalyst for esterification and thioesterification .
- Results or Outcomes : The resulting pentafluorophenylammonium triflate is an efficient catalyst for esterification and thioesterification .
Synthesis of Titanium Complexes
- Application Summary : Pentafluoroaniline is also used in the synthesis of various titanium complexes having two anionic [N, O-] bidentate salicylaldiminato ligands .
- Results or Outcomes : The resulting titanium complexes can have various applications in catalysis and materials science .
Passivation of Perovskite Solar Cells
- Application Summary : Pentafluoroaniline (PFA) is used as a passivating additive to enhance the stability of perovskite films, thereby improving the efficiency of Perovskite Solar Cells (PVSCs) .
- Methods of Application : PFA is added to the perovskite films during the fabrication process of the solar cells. The specific experimental procedures and technical details for this application are not provided in the sources .
- Results or Outcomes : Among various fluoroaromatic amine additives, PFA most proficiently improved the efficiency along with the moisture and thermo-stability of MAPbI3 based PVSCs. The power conversion efficiency (PCE) was enhanced beyond 20% for the PFA passivated device, compared to the 15.08% of the pristine device without any passivation .
Synthesis of Fluorinated Polymers
- Application Summary : Pentafluoroaniline is used in the synthesis of fluorinated polymers . These polymers have unique properties such as high thermal stability, chemical resistance, and low surface energy, making them useful in a variety of applications including coatings, films, membranes, and advanced electronic materials .
- Results or Outcomes : The resulting fluorinated polymers exhibit high thermal stability, chemical resistance, and low surface energy .
Safety And Hazards
Future Directions
Pentafluoroaniline has been utilized as a passivating additive to enhance the stability of perovskite films, thereby improving the efficiency of perovskite solar cells . This work presented a generic approach to improve the overall stability and performances of perovskite solar cells, thereby widening the possibility towards practical applications .
properties
IUPAC Name |
2,3,4,5,6-pentafluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXLGCOSAFGMDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022119 | |
Record name | 2,3,4,5,6-Pentafluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluoroaniline | |
CAS RN |
771-60-8 | |
Record name | Pentafluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentafluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentafluoroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenamine, 2,3,4,5,6-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,4,5,6-Pentafluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-pentafluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4,5,6-PENTAFLUOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS06IL3Y2Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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